amine CAS No. 1184512-54-6](/img/structure/B1527940.png)

[(4-Fluorophenyl)(pyrazin-2-yl)methyl](methyl)amine

Overview

Description

(4-Fluorophenyl)(pyrazin-2-yl)methylamine is a chemical compound with the molecular formula C12H12FN3. It has a molecular weight of 217.24 . This compound is used for research purposes .

Physical and Chemical Properties Analysis

(4-Fluorophenyl)(pyrazin-2-yl)methylamine has a molecular weight of 217.24 . Other physical and chemical properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

GPR39 Agonists and Zinc Modulation

(Sato et al., 2016) discovered kinase inhibitors as novel GPR39 agonists through unbiased screening, revealing an unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39. This expands the potential off-targets for kinase inhibitors to include G protein-coupled receptors, highlighting the complex interplay between small molecules and physiological metal ions in drug design.

Ultrasound-Mediated Synthesis

A novel, efficient, and environmentally friendly synthesis of pyrazole derivatives using ultrasound irradiation was developed by (Wang et al., 2011), providing advantages such as shorter reaction times and higher yields. This method signifies the importance of green chemistry principles in the synthesis of complex organic molecules.

Computational Evaluation and Pharmaceutical Potential

(Thomas et al., 2018) reported on the synthesis and comprehensive computational analysis of pyrazole derivatives, indicating potential pharmaceutical applications against tuberculosis and as inhibitors for human microsomal prostaglandin E synthase 1. This study exemplifies the integration of synthetic chemistry, computational methods, and biological evaluation in drug discovery.

Intramolecular H-Bonding in Pyrazole Derivatives

The study of pyrazole derivatives by (Szlachcic et al., 2020) through combined XRD and DFT studies sheds light on the reductive cyclization process and the role of intramolecular hydrogen bonding, offering insights into synthetic strategies for heterocyclic compounds.

Antiviral Activity Against Enteroviruses

(Van der Schaar et al., 2013) identified a novel broad-spectrum inhibitor of enterovirus replication, highlighting the potential of fluorophenyl-pyrazine derivatives in the development of antiviral therapies. This underscores the importance of host-targeted strategies in combating viral infections.

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-methyl-1-pyrazin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3/c1-14-12(11-8-15-6-7-16-11)9-2-4-10(13)5-3-9/h2-8,12,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGMPBYFQOMNSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=C(C=C1)F)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

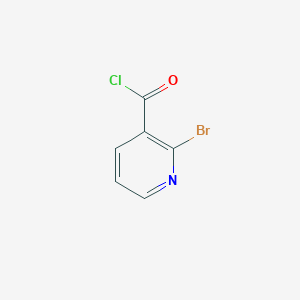

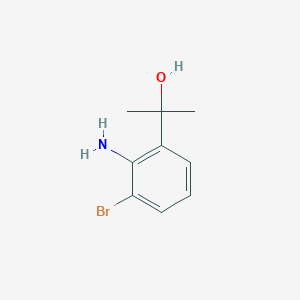

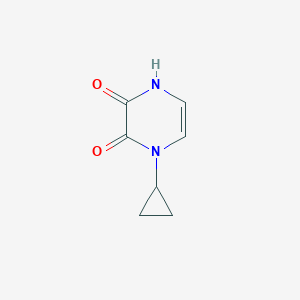

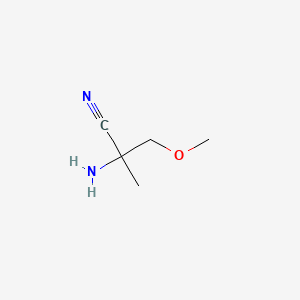

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-1-{4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one](/img/structure/B1527865.png)

![3-[(4-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B1527868.png)

![4-[4-(Aminomethyl)phenyl]piperazin-2-one hydrochloride](/img/structure/B1527871.png)

![9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B1527875.png)

![N-[1-(2-chloroacetyl)piperidin-4-yl]benzamide](/img/structure/B1527880.png)